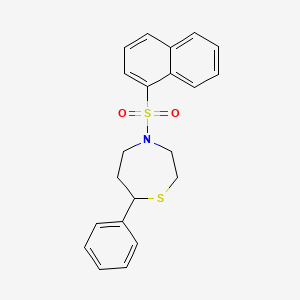

![molecular formula C12H8N6S B2426071 2-[(3-Pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetonitrile CAS No. 868970-40-5](/img/structure/B2426071.png)

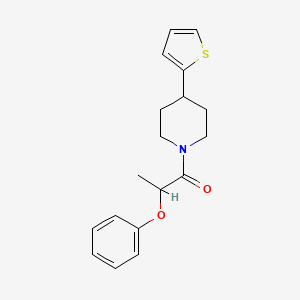

2-[(3-Pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-[(3-Pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetonitrile” belongs to the class of heterocyclic compounds known as triazolopyridines . These are characterized by a triazole ring fused to a pyridine ring. Triazolopyridines are known for their extensive therapeutic uses .

Synthesis Analysis

The synthesis of triazolopyridines has attracted significant attention due to their wide range of applications as synthetic intermediates and promising pharmaceuticals . They are synthesized using various synthetic approaches, including the use of chlorinated agents for hydrazones under mild conditions .Molecular Structure Analysis

The molecular structure of triazolopyridines is characterized by the fusion of a five-membered triazole ring with a six-membered pyridine ring . This results in a hybrid nucleus that can manifest substituents around a core scaffold in defined three-dimensional representations .Chemical Reactions Analysis

The chemical reactions involving triazolopyridines often proceed through the formation of an organosulfur radical . For example, in one study, a compound interacted with a thiol to accept one electron and produce an organosulfur radical .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, one compound was reported to have a melting point of 222.4–223.8 °C . Its 1H NMR and 13C NMR spectra were also reported .Scientific Research Applications

Crystallography and Structural Studies

The crystal structures of 3-(pyridine-4-yl)-[1,2,4]triazolo[4,3-a]pyridine and 6-bromo-3-(pyridine-4-yl)-[1,2,4]triazolo[4,3-a]pyridine have been determined using X-ray diffraction. These studies provide valuable insights into their three-dimensional arrangements and intermolecular interactions.

Mechanism of Action

Target of Action

Compounds with similar structures, such as triazolopyridines, have been reported to act as inhibitors of mitogen-activated protein (map) kinases . MAP kinases play a crucial role in cellular signaling pathways, regulating cell growth, differentiation, and apoptosis .

Mode of Action

It is suggested that the compound may interact with its targets through the formation of an organosulfur radical . This interaction could lead to changes in the target proteins, potentially altering their function .

Biochemical Pathways

Given the potential inhibition of map kinases, it could impact various cellular processes, including cell growth and differentiation .

Pharmacokinetics

Compounds with similar structures have been reported to have good oral bioavailability .

Result of Action

Given its potential inhibition of map kinases, it could lead to changes in cell growth and differentiation .

Future Directions

Triazolopyridines have been identified as a class of privileged pharmacophores, and the chemistry and synthesis of compounds possessing this nucleus have attracted significant attention . They are seen as promising pharmaceuticals and synthetic intermediates, suggesting potential for future research and development .

properties

IUPAC Name |

2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N6S/c13-5-8-19-11-2-1-10-15-16-12(18(10)17-11)9-3-6-14-7-4-9/h1-4,6-7H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKWOBTCSSGRWAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN2C1=NN=C2C3=CC=NC=C3)SCC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((3-(Pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-(aminomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-oxane]-1-carboxylate hydrochloride](/img/structure/B2425989.png)

![Methyl 3-{[allyl(phenyl)amino]sulfonyl}thiophene-2-carboxylate](/img/structure/B2425992.png)

![hexahydro-2H-furo[3,2-c]pyran-3a-carboxylic acid](/img/structure/B2425995.png)

![(2Z)-8-ethoxy-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2425996.png)

![N-(3,4-difluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2426006.png)